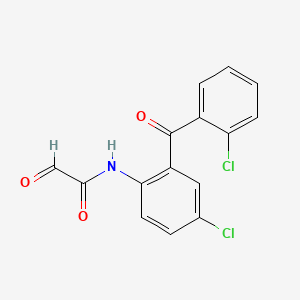
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-oxoacetamide is a chemical compound with the molecular formula C15H10Cl3NO2This compound is characterized by its pale yellow to yellow solid form and has a melting point of 159-161°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-oxoacetamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of around 80°C for a period of 2 hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically stored under an inert atmosphere to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-oxoacetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-oxoacetamide involves the inhibition of nitric oxide synthase. This enzyme is responsible for the production of nitric oxide, a key signaling molecule in the body. By inhibiting this enzyme, the compound can reduce inflammation and oxidative stress, which are associated with various pathological conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide: Similar structure but with a different functional group.
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(2-hydroxyethyl)aminoacetamide: Contains an additional hydroxyethyl group.
Propriétés
Formule moléculaire |
C15H9Cl2NO3 |
|---|---|
Poids moléculaire |
322.1 g/mol |
Nom IUPAC |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-oxoacetamide |
InChI |
InChI=1S/C15H9Cl2NO3/c16-9-5-6-13(18-14(20)8-19)11(7-9)15(21)10-3-1-2-4-12(10)17/h1-8H,(H,18,20) |
Clé InChI |
GXARBNUGCQELME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride](/img/structure/B13865724.png)
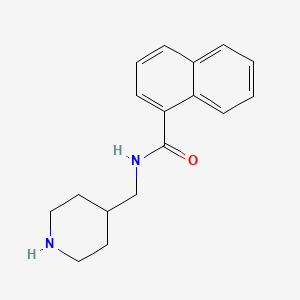
![1,3-Dihydroimidazo[4,5-b]quinoxalin-2-one](/img/structure/B13865737.png)

![4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline](/img/structure/B13865748.png)
![Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate](/img/structure/B13865758.png)
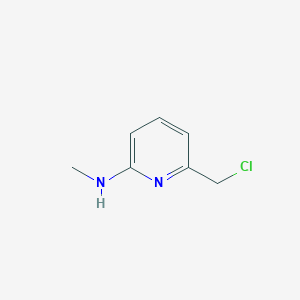
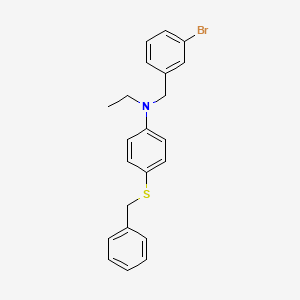

![3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13865789.png)

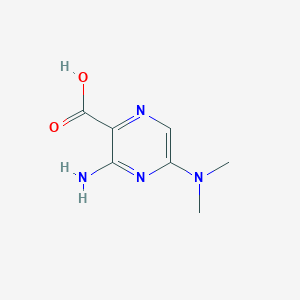
![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B13865814.png)

